Cas no 95904-85-1 (3-tert-butylcyclobut-2-enone)

3-tert-Butylcyclobut-2-enone is a cyclic enone compound featuring a tert-butyl substituent at the 3-position of a cyclobutenone ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for ring-opening and cycloaddition reactions. The steric hindrance from the tert-butyl group can influence regioselectivity and stability, offering advantages in controlled transformations. Its strained four-membered ring enhances reactivity while maintaining selectivity in functionalization. The compound is useful in pharmaceutical and materials chemistry for constructing complex molecular frameworks. Careful handling is recommended due to potential sensitivity to light, heat, or moisture.
3-tert-butylcyclobut-2-enone structure
3-tert-butylcyclobut-2-enone structure
Product name:3-tert-butylcyclobut-2-enone
CAS No:95904-85-1
MF:C8H12O
MW:124.180282592773
CID:3031649
PubChem ID:13382760

3-tert-butylcyclobut-2-enone Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butylcyclobut-2-enone
    • Reaxys ID: 4658211
    • Inchi: 1S/C8H12O/c1-8(2,3)6-4-7(9)5-6/h4H,5H2,1-3H3
    • InChI Key: BRCFXKWYHCFNJG-UHFFFAOYSA-N
    • SMILES: C1(=O)CC(C(C)(C)C)=C1

Computed Properties

  • Exact Mass: 124.088815002g/mol
  • Monoisotopic Mass: 124.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 17.1Ų

3-tert-butylcyclobut-2-enone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR027UO8-500mg
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
500mg
$776.00 2025-02-15
Aaron
AR027UO8-5g
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
5g
$2814.00 2025-02-15
1PlusChem
1P027UFW-2.5g
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
2.5g
$1756.00 2024-04-19
Aaron
AR027UO8-1g
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
1g
$987.00 2025-02-15
1PlusChem
1P027UFW-10g
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
10g
$3779.00 2024-04-19
Aaron
AR027UO8-2.5g
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
2.5g
$1909.00 2025-02-15
Aaron
AR027UO8-10g
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
10g
$4160.00 2024-07-18
1PlusChem
1P027UFW-50mg
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
50mg
$255.00 2024-04-19
1PlusChem
1P027UFW-250mg
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
250mg
$491.00 2024-04-19
1PlusChem
1P027UFW-5g
3-tert-butylcyclobut-2-en-1-one
95904-85-1 95%
5g
$2569.00 2024-04-19

Additional information on 3-tert-butylcyclobut-2-enone

Chemical Profile of 3-tert-butylcyclobut-2-enone (CAS No. 95904-85-1)

3-tert-butylcyclobut-2-enone, identified by the Chemical Abstracts Service registry number CAS No. 95904-85-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This heterocyclic ketone, characterized by a cyclobutene ring substituted with a tert-butyl group, exhibits distinct reactivity and potential applications that make it a subject of extensive research.

The molecular structure of 3-tert-butylcyclobut-2-enone consists of a five-membered aromatic-like ring with a ketone functional group at the 2-position and a bulky tert-butyl substituent at the 3-position. This arrangement imparts steric hindrance and electronic effects that influence its chemical behavior, making it a versatile intermediate in synthetic organic chemistry. The compound’s stability under various reaction conditions and its ability to participate in multiple types of transformations have positioned it as a valuable building block in the synthesis of more complex molecules.

In recent years, 3-tert-butylcyclobut-2-enone has been explored for its potential applications in pharmaceutical research. Its rigid cyclobutene core provides a scaffold that can be modified to develop novel bioactive compounds. Researchers have leveraged its reactivity to synthesize derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating compounds with anti-inflammatory and antioxidant effects, which are critical in addressing chronic diseases. The tert-butyl group, while providing steric bulk, also enhances lipophilicity, making these derivatives more suitable for oral administration and improved bioavailability.

The compound’s unique electronic distribution, influenced by the conjugation between the carbonyl group and the cyclobutene ring, has also attracted interest in materials science. Specifically, 3-tert-butylcyclobut-2-enone has been investigated as a precursor for liquid crystals and organic semiconductors. Its ability to form stable π-stacking interactions makes it an excellent candidate for designing materials with ordered molecular arrangements, which are essential for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in this area have shown promising results in developing high-performance thin-film transistors (TFTs) using derivatives of this compound.

From a synthetic chemistry perspective, 3-tert-butylcyclobut-2-enone serves as an important intermediate in constructing complex cyclic frameworks. Its cyclobutene ring can undergo various transformations, including Diels-Alder reactions, which are pivotal in constructing six-membered rings found in many natural products. The presence of the ketone functionality allows for further derivatization via aldol condensation or enolate reactions, enabling the creation of diverse molecular architectures. These synthetic pathways have been exploited to develop libraries of heterocyclic compounds for drug discovery programs.

Moreover, the chemical stability of 3-tert-butylcyclobut-2-enone under different environmental conditions has made it a preferred choice for industrial applications where thermal and oxidative stability are crucial. Its resistance to degradation under mild acidic or basic conditions has been utilized in catalytic processes where it acts as both a reactant and a stabilizing agent. This dual functionality has streamlined synthetic routes in large-scale production environments, reducing waste and improving yield efficiency.

Recent studies have also highlighted the role of 3-tert-butylcyclobut-2-enone in green chemistry initiatives. Researchers have developed methodologies that minimize hazardous byproducts by employing catalytic systems that facilitate selective transformations without requiring harsh reagents or excessive energy inputs. These innovations align with global efforts to promote sustainable chemical manufacturing practices while maintaining high standards of product quality and efficacy.

The versatility of 3-tert-butylcyclobut-2-enone extends to its role as an agrochemical intermediate. Derivatives of this compound have been investigated for their potential as plant growth regulators or pest deterrents due to their ability to interact with biological targets at low concentrations. Such applications are particularly relevant in developing environmentally friendly alternatives to traditional agrochemicals that may pose risks to non-target organisms or ecosystems.

In conclusion, 3-tert-butylcyclobut-2-enone (CAS No. 95904-85-1) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceutical development to advanced materials design. As research continues to uncover new methodologies and applications for this molecule, its significance is expected to grow further, reinforcing its position as a cornerstone in modern chemical innovation.

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